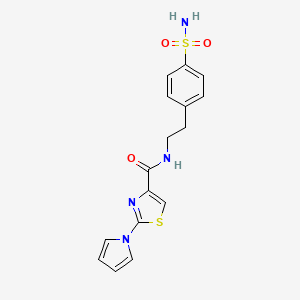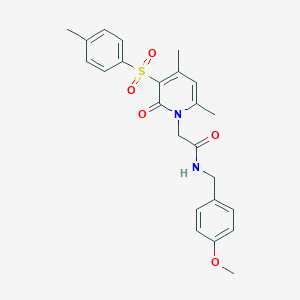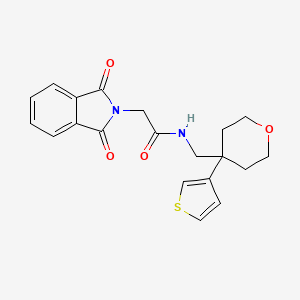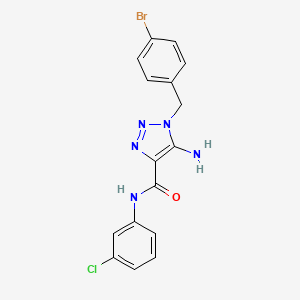
2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide" is a chemical entity that appears to be designed for biological activity, given its structural features that are common in drug design, such as a pyrrole ring, a sulfamoyl group, and a thiazole carboxamide moiety. These structural motifs are often explored for their potential interactions with biological targets, such as enzymes or receptors.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, starting from simple precursors to achieve the desired complex structures. For instance, the synthesis of N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides involves the formation of the pyrazole ring and the introduction of the sulfamoyl group, which is a key functional group for interaction with biological targets . Similarly, the synthesis of 1H-pyrazole-3-carboxamide derivatives from 1H-pyrazole-3-carboxylic acid via acid chloride intermediates demonstrates the versatility of carboxamide formation reactions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, which can significantly influence the compound's biological activity. The pyrrole ring, for example, is a common motif in many biologically active molecules and can engage in pi-stacking interactions and hydrogen bonding . The thiazole ring is another heterocycle that can contribute to binding affinity and specificity through its sulfur atom and the amide functionality .
Chemical Reactions Analysis
Compounds with similar structures have been shown to undergo various chemical reactions. For example, pyrrolidine-1-carboxamides can undergo ring opening in the presence of acid to form new structures . Additionally, the presence of a carboxamide group can lead to reactions such as amide bond formation or hydrolysis, which are important in the context of drug metabolism and chemical stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups and overall molecular architecture. The presence of a sulfamoyl group can enhance water solubility due to its polar nature, which is beneficial for biological applications . The carboxamide linkage is typically stable under physiological conditions, contributing to the compound's metabolic stability . Moreover, the presence of aromatic rings like pyrrole and thiazole can increase the compound's ability to interact with hydrophobic pockets within biological targets .
Applications De Recherche Scientifique
Synthesis and Derivative Development
Synthesis Techniques : Compounds related to 2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide have been synthesized using various methods, including chain heterocyclization and reactions with ethyl acetoacetate or ethylcyanoacetate (Vovk, Pinchuk, Tolmachov, & Gakh, 2010; Basavarajaiah & Mruthyunjayaswamy, 2008).
Derivative Formation : Research has explored the creation of various derivatives of this compound, focusing on their potential biological activities, such as antimicrobial and antiviral properties (Zykova et al., 2018; Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Biological Activity
Antimicrobial and Antiviral Properties : Several studies have reported the antimicrobial and antiviral potential of derivatives, highlighting their efficacy against various pathogens and viruses (Gein et al., 2019; Palkar et al., 2017).
Anticancer Activity : Some derivatives have shown promise in anticancer research, exhibiting activities against various cancer cell lines, and have been compared for potential therapeutic applications (Li et al., 2015; Gomha, Riyadh, Mahmmoud, & Elaasser, 2015; Rasal, Sonawane, & Jagtap, 2020).
Chemical Properties and Mechanism of Action
Chemical Structure Analysis : The chemical structure and properties of these compounds have been extensively studied, providing insights into their potential mechanisms of action and applications in drug development (Srivastava et al., 1977; Yıldırım, Kandemirli, & Demir, 2005).
Mechanistic Studies : Investigations into the synthesis process and molecular interactions of these compounds contribute to understanding their biological activities and potential use in therapeutic contexts (Davoodnia et al., 2010; Bijev, Prodanova, & Nankov, 2003).
Propriétés
IUPAC Name |
2-pyrrol-1-yl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c17-25(22,23)13-5-3-12(4-6-13)7-8-18-15(21)14-11-24-16(19-14)20-9-1-2-10-20/h1-6,9-11H,7-8H2,(H,18,21)(H2,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIGDSKVOOTCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-(2-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2508454.png)


![methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2508459.png)
![1-[2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B2508460.png)


![2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B2508465.png)
![2-Cyclopropyl-4-methyl-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2508466.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2508467.png)


![3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2508471.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2508475.png)